sodium (5-methanesulfonylpyrimidin-2-yl)sulfanide
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Overview
Description
Sodium (5-methanesulfonylpyrimidin-2-yl)sulfanide is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a methanesulfonyl group and a sulfanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (5-methanesulfonylpyrimidin-2-yl)sulfanide typically involves the reaction of 5-methanesulfonylpyrimidine with a suitable sulfanide source under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium (5-methanesulfonylpyrimidin-2-yl)sulfanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the sulfanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Sodium (5-methanesulfonylpyrimidin-2-yl)sulfanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium (5-methanesulfonylpyrimidin-2-yl)sulfanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium (5-methylsulfonylpyrimidin-2-yl)sulfanide
- Sodium (5-ethylsulfonylpyrimidin-2-yl)sulfanide
- Sodium (5-propylsulfonylpyrimidin-2-yl)sulfanide
Uniqueness
Sodium (5-methanesulfonylpyrimidin-2-yl)sulfanide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2742660-10-0 |
---|---|
Molecular Formula |
C5H5N2NaO2S2 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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